molecular formula C18H15N3O B271382 N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea

N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea

Cat. No.: B271382
M. Wt: 289.3 g/mol
InChI Key: UKYWSEGWWZMQDV-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[2-(4-Quinolinyl)vinyl]phenyl}urea is a synthetic compound featuring a quinoline core linked to a phenylurea moiety via a vinyl bridge. Quinoline derivatives are well-documented as DNA-affinic molecules, particularly as minor groove binders, making them attractive for antitumor drug development . The urea spacer in this compound serves as a stabilizing linker, enabling interaction with biological targets such as DNA. However, its structural analogs exhibit variations in substituents, linkers, and bioactivity, which are critical for comparative analysis.

Properties

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

[4-[(E)-2-quinolin-4-ylethenyl]phenyl]urea

InChI

InChI=1S/C18H15N3O/c19-18(22)21-15-9-6-13(7-10-15)5-8-14-11-12-20-17-4-2-1-3-16(14)17/h1-12H,(H3,19,21,22)/b8-5+

InChI Key

UKYWSEGWWZMQDV-VMPITWQZSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)NC(=O)N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC=C(C=C3)NC(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)NC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Linker Optimization : Hydrazinecarboxamide spacers outperform urea in cytotoxicity, likely due to conformational flexibility and stronger DNA adduct formation .
  • Substituent Trade-offs : Bulky groups (e.g., ethoxy) enhance target specificity but may reduce solubility, whereas EDGs improve bioavailability at the cost of metabolic stability .
  • Therapeutic Potential: Quinoline-urea hybrids remain promising for antitumor applications, but further optimization of substituents and linkers is needed to balance efficacy and pharmacokinetics.

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